molecular formula C8H19N3O B1611729 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol CAS No. 39849-48-4

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No. B1611729
CAS RN: 39849-48-4
M. Wt: 173.26 g/mol
InChI Key: WOXWEGSDODHEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol” is a chemical compound with the linear formula C8H20O1N312. It is a solid substance1 and has a molecular weight of 173.262. It is used by early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol”.



Molecular Structure Analysis

The InChI code for “1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol” is 1S/C8H19N3O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7,9H2,1H32. This indicates the molecular structure of the compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol”.



Physical And Chemical Properties Analysis

“1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol” is a solid substance1. It has a molecular weight of 173.262. The InChI code provides information about its molecular structure2.


Scientific Research Applications

Synthesis and Biological Activities

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol serves as a versatile intermediate in the synthesis of a range of biologically active compounds. For instance, it has been used in the development of Src kinase inhibitors with potential anticancer activities. Specifically, derivatives of 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol have demonstrated inhibitory effects against human breast carcinoma cells, suggesting their potential in cancer therapy (Sharma et al., 2010).

Role in Ligand Development for Serotonin Receptors

This compound also plays a role in the development of ligands for the serotonin 5-HT6 receptor, which are of interest for their potential therapeutic applications in neurological disorders. Research into substituted 1,3,5-triazinylpiperazines, which include 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol derivatives, has contributed to understanding the structure-activity relationships essential for affinity towards the 5-HT6 receptor, aiding in the search for new central nervous system drugs (Łażewska et al., 2019).

Contribution to PPARgamma Agonist Development

Moreover, derivatives of 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol have been explored for their potential as PPARgamma agonists. These compounds are part of research efforts aimed at finding new treatments for conditions like diabetes and obesity, highlighting the compound's significance in medicinal chemistry and drug discovery processes (Collins et al., 1998).

Applications in Polymer Science

Additionally, its application extends beyond pharmaceuticals into materials science, where it has been involved in the synthesis of endosomolytic polymers. These polymers have significant potential in drug delivery systems, demonstrating the compound's utility in developing new biomedical materials (Ferruti et al., 2000).

Synthesis of Tertiary Amines for Corrosion Inhibition

Research has also explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives, including 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol, for their application as corrosion inhibitors on carbon steel. This highlights its relevance in industrial applications, where it contributes to the development of materials with improved durability and longevity (Gao et al., 2007).

Safety And Hazards

The compound has been classified as Eye Irritant 2 and Skin Sensitizer 11. The safety information includes several precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention)1.


Future Directions

The future directions for “1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol” are not clear at this time due to the lack of available information.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXWEGSDODHEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588530
Record name 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol

CAS RN

39849-48-4
Record name 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 4
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.